molecular formula C30H19BrN2 B1526364 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) CAS No. 750573-24-1

9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole)

Cat. No. B1526364
M. Wt: 487.4 g/mol
InChI Key: SJOKONNBSXFPSN-UHFFFAOYSA-N
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Description

“9,9’-(5-bromo-1,3-phenylene)bis(9H-carbazole)” is a chemical compound with the molecular formula C30H19BrN2 and a molecular weight of 487.40 . It appears as a white to almost white powder or crystal .


Synthesis Analysis

The synthesis of “9,9’-(5-bromo-1,3-phenylene)bis(9H-carbazole)” can be achieved from 1-Bromo-3,5-difluorobenzene and Carbazole .


Molecular Structure Analysis

The molecular structure of “9,9’-(5-bromo-1,3-phenylene)bis(9H-carbazole)” consists of a bromo-phenylene group sandwiched between two carbazole groups .


Chemical Reactions Analysis

The compound has been used in the synthesis of homopolymers and copolymers .

Scientific Research Applications

OLED Applications

  • White Phosphorescent Organic Light Emitting Diodes (WOLEDs):

    • A derivative of carbazole and pyridine, closely related to 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole), was used as a host material for blue and white phosphorescent OLEDs. This material showed high quantum efficiencies and color stability in WOLEDs (Lee & Lee, 2014).
  • Blue Phosphorescent Organic Light Emitting Diodes (PHOLEDs):

    • Novel carbazole derivatives were designed as host materials for blue PHOLEDs. The materials exhibited high glass transition temperatures and triplet energies, suitable for blue phosphorescent emitters (Yuan et al., 2014).
  • Solution Processable Organic Light-Emitting Diodes (OLEDs):

    • A new series of full hydrocarbons, including a compound structurally related to 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole), were synthesized for use in solution processable OLEDs. These materials demonstrated high maximum efficiencies in blue phosphorescent OLEDs (Ye et al., 2010).

Electrochromic and Photophysical Applications

  • Electrochromic Polymers:

    • Derivatives of carbazole, similar to 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole), were used to synthesize novel polymers with high coloration efficiency and electrochromic stability. These polymers were suitable for electrochromic materials (Zhang et al., 2019).
  • Aggregation-Induced Fluorescence:

    • Carbazole-based fluorophores were synthesized to study their aggregation-induced fluorescence properties. These compounds, structurally related to 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole), showed varying fluorescence behaviors in different states (Jiao et al., 2019).
  • Photophysical and Electrochemical Properties:

    • A compound with a structure similar to 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) was investigated for its photophysical and electrochemical properties. The study included crystal structure analysis, UV/Vis absorption, photoluminescence spectra, and electrochemical characterization (Park et al., 2018).

Synthesis and Characterization

  • Synthesis of Carbazole Derivatives:

    • Two novel carbazole derivatives were synthesized for optoelectronic property investigation. These derivatives share structural similarities with 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) and were characterized through various spectroscopic techniques (Gao Xi-cun, 2010).
  • Synthesis of Isoelectronic Polymers:

    • Copolymers containing carbazole units, analogous to 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole), were synthesized using a palladium-catalyzed Suzuki coupling method. These polymers were characterized for their potential in optoelectronic applications (Grigoras & Antonoaia, 2005).
  • Synthesis and Electronic Spectroscopy of Bromocarbazoles:

    • Bromine derivatives of N- and C-substituted carbazoles were synthesized and characterized. These derivatives are structurally related to 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) and were studied for their UV-absorption, fluorescence, and phosphorescence emission spectra (Ponce et al., 2006).

properties

IUPAC Name

9-(3-bromo-5-carbazol-9-ylphenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H19BrN2/c31-20-17-21(32-27-13-5-1-9-23(27)24-10-2-6-14-28(24)32)19-22(18-20)33-29-15-7-3-11-25(29)26-12-4-8-16-30(26)33/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOKONNBSXFPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)Br)N5C6=CC=CC=C6C7=CC=CC=C75
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole)

Synthesis routes and methods

Procedure details

1 g of 9,9′-(5-(trimethylsilyl)-1,3-phenylene)bis(9H-carbazole) and 0.40 g of N-bromosuccinimide were dissolved in 20 mL of dimethylformamide, and then the reaction was carried out at room temperature. After completion of the reaction, the reaction mixture was extracted with dichloromethane and distilled water, and the solvent was dried. The resulting solid was filtered and purified, yielding 9,9′-(5-bromo-1,3-phenylene)bis(9H-carbazole) as an intermediate.
Name
9,9′-(5-(trimethylsilyl)-1,3-phenylene)bis(9H-carbazole)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
Y Zhao, C Wu, P Qiu, X Li, Q Wang… - ACS Applied Materials …, 2016 - ACS Publications
The rapid development of the thermally activated delayed fluorescence (TADF) emitters makes it necessary to produce new versatile host materials for both phosphorescent and TADF …
Number of citations: 98 pubs.acs.org
D Sun, Z Yang, Z Ren, H Li, MR Bryce… - … –A European Journal, 2014 - Wiley Online Library
A new oligosiloxane derivative (ODCzMSi) functionalized with the well‐known 1,3‐bis(9‐carbazolyl)benzene (mCP) pendant moiety, directly linked to the silicon atom of the …
H Shi, S Wang, L Qin, C Gui, X Zhang, L Fang… - Dyes and …, 2018 - Elsevier
In this work, we report the synthesis of two aggregation-induced emission materials (PPBC and DPPBC) with different conjugate strengths of penylethene-carbazole moieties. Their …
Number of citations: 15 www.sciencedirect.com
S Lee, MH Seo - Journal of Nanoscience and Nanotechnology, 2017 - ingentaconnect.com
New host/hole-transporting material, namely 9,9′-{5-[(3r,5r,7r )-adamantan-1-yl]-1,3-phenylene} bis(9H-carbazole) (ad-mCP) and N4-(3-((3r,5r,7r)-adamantan-1-yl)phenyl)-N4′-(3-((…
Number of citations: 2 www.ingentaconnect.com
G Zhao, D Liu, W Tian, W Jiang, Y Sun - Dyes and Pigments, 2020 - Elsevier
Two novel D-σ-A molecules bearing 2,4,6-diphenyl-1,3,5-triazine (TRZ) units as electron-accepting segment and 1,3-di (9H-carbazol-9-yl)benzene (mCP) or 9'-(4-(4-(4,6-diphenyl-1,3,5-…
Number of citations: 7 www.sciencedirect.com
J Huo, Y Zheng, D Zhang, H Xu, Y Li, Y Miao, H Shi… - Dyes and …, 2021 - Elsevier
Organic light-emitting diodes (OLEDs) employing thermally activated delayed fluorescence (TADF) can effectively utilize triplet excitons without the noble-metal doping. However, there …
Number of citations: 12 www.sciencedirect.com
MH Seo, S Lee - Molecular Crystals and Liquid Crystals, 2017 - Taylor & Francis
New host material, namely 2,2′-bis(3,5-di(9H-carbazol-9-yl)phenyl)-9,9′-spirobi[fluorene] (spiro-mCP), was designed and synthesized by the palladium-catalyzed Suzuki coupling …
Number of citations: 3 www.tandfonline.com
Q Wang, Z Wu, Y Zhao, J Chen, D Ma - Organic Electronics, 2016 - Elsevier
Three hybrid host materials, mCP-PhSiPh3, mCP-L-PhSiPh3, and tBu-mCP-L-PhSiPh3, have been synthesized and characterized for their thermal, morphological, electrochemical, …
Number of citations: 17 www.sciencedirect.com
X Dong, R Li, Y Zheng, J Huo, Y Cao, H Shi - Spectrochimica Acta Part A …, 2023 - Elsevier
The emitters with aggregation-induced emission (AIE) and thermally activated delayed fluorescence (TADF) characteristics are in high demand in organic light-emitting diodes (OLEDs) …
Number of citations: 1 www.sciencedirect.com
NJ Lee, JH Jeon, I In, JH Lee, MC Suh - Dyes and Pigments, 2014 - Elsevier
We report series of triphenylene derivatives with good electronic properties for the use as host materials for green phosphorescent organic light emitting diodes (PHOLEDs). We applied …
Number of citations: 25 www.sciencedirect.com

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